1-Benzyl-3-chloro-4-(3-hydroxy-4-methylanilino)-2,5-pyrroledione
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Overview
Description
1-Benzyl-3-chloro-4-(3-hydroxy-4-methylanilino)-2,5-pyrroledione is a synthetic organic compound belonging to the pyrroledione family This compound is characterized by its complex structure, which includes a benzyl group, a chloro substituent, and an anilino group with hydroxy and methyl functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-chloro-4-(3-hydroxy-4-methylanilino)-2,5-pyrroledione can be synthesized through a multi-step process involving the following key steps:
Formation of the Pyrroledione Core: The synthesis typically begins with the formation of the pyrroledione core through a cyclization reaction involving appropriate precursors such as substituted anilines and maleic anhydride.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Chlorination: The chloro substituent is introduced through a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Anilino Group Functionalization: The anilino group is functionalized by reacting the intermediate with 3-hydroxy-4-methylaniline under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-chloro-4-(3-hydroxy-4-methylanilino)-2,5-pyrroledione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to modify the pyrroledione core or the anilino group.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols under basic conditions.
Major Products:
Oxidation Products: Ketones, quinones.
Reduction Products: Reduced pyrroledione derivatives.
Substitution Products: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-Benzyl-3-chloro-4-(3-hydroxy-4-methylanilino)-2,5-pyrroledione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-chloro-4-(3-hydroxy-4-methylanilino)-2,5-pyrroledione involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling processes.
Comparison with Similar Compounds
1-Benzyl-3-chloro-4-anilino-2,5-pyrroledione: Lacks the hydroxy and methyl groups on the anilino moiety.
1-Benzyl-3-chloro-4-(3-hydroxyanilino)-2,5-pyrroledione: Lacks the methyl group on the anilino moiety.
1-Benzyl-3-chloro-4-(4-methylanilino)-2,5-pyrroledione: Lacks the hydroxy group on the anilino moiety.
Uniqueness: 1-Benzyl-3-chloro-4-(3-hydroxy-4-methylanilino)-2,5-pyrroledione is unique due to the presence of both hydroxy and methyl groups on the anilino moiety, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-benzyl-3-chloro-4-(3-hydroxy-4-methylanilino)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-11-7-8-13(9-14(11)22)20-16-15(19)17(23)21(18(16)24)10-12-5-3-2-4-6-12/h2-9,20,22H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDRTPZEJAYELI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C(=O)N(C2=O)CC3=CC=CC=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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